Ethyl 4-ethoxy-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its ethoxy group at the fourth position and a carboxylate group at the second position of the indole ring. Its molecular formula is , with a molecular weight of approximately 233.26 g/mol. This compound is notable for its structural complexity and potential biological activities, making it a subject of interest in medicinal chemistry.
These reactions are facilitated by the presence of functional groups that allow for nucleophilic attacks and electrophilic additions.
Indole derivatives, including ethyl 4-ethoxy-1H-indole-2-carboxylate, are known for their diverse biological activities. Research has indicated potential applications in:
The specific biological activities of ethyl 4-ethoxy-1H-indole-2-carboxylate require further investigation to establish its efficacy and mechanisms of action.
The synthesis of ethyl 4-ethoxy-1H-indole-2-carboxylate typically involves several steps:
Various methods, including Fischer indole synthesis and other alkylation techniques, have been documented for producing similar compounds .
Ethyl 4-ethoxy-1H-indole-2-carboxylate has potential applications in several fields:
Studies on interaction profiles are crucial for understanding how ethyl 4-ethoxy-1H-indole-2-carboxylate interacts with biological targets:
Ethyl 4-ethoxy-1H-indole-2-carboxylate shares structural similarities with several other indole derivatives, which can be compared based on their functional groups and biological activities:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Ethyl 5-methoxy-1H-indole-2-carboxylate | C13H15NO3 | 0.97 |
| Ethyl 6-methoxy-1H-indole-2-carboxylate | C13H15NO3 | 0.98 |
| Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate | C16H17NO3 | 0.95 |
| Ethyl 5-isopropoxy-1H-indole-2-carboxylate | C14H17NO3 | 0.96 |
These compounds exhibit variations in their functional groups that may influence their biological activity and applications, highlighting the uniqueness of ethyl 4-ethoxy-1H-indole-2-carboxylate within this chemical family.
The Fischer indole synthesis, first reported in 1883, remains a cornerstone for constructing indole frameworks. This method involves the acid-catalyzed cyclization of phenylhydrazones derived from aldehydes or ketones. For ethyl 4-ethoxy-1H-indole-2-carboxylate, adaptations focus on introducing ethoxy and ester groups at specific positions while maintaining regiochemical fidelity.
The synthesis begins with the condensation of 4-ethoxyphenylhydrazine with ethyl pyruvate, forming the corresponding phenylhydrazone. Under acidic conditions (e.g., sulfuric acid in acetic acid), this intermediate undergoes a -sigmatropic rearrangement to generate a diimine, followed by cyclization and ammonia elimination to yield the indole core. Isotopic labeling confirms that the aryl nitrogen (N1) of the starting hydrazine is retained in the final product.
Key challenges include ensuring the ethoxy group’s stability during cyclization. Studies show that electron-donating groups like ethoxy enhance the reactivity of the phenylhydrazone intermediate, favoring cyclization at the para position. For example, one-pot synthesis of 3-methyl-1H-indole-2-carboxylate analogs achieved 78% yield using phenylhydrazine and methyl 2-oxobutanoate under sulfuric acid catalysis.
Classical conditions often require prolonged heating (12–24 hours at 80–100°C) in ethanol or acetic acid. Modifications using Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) reduce reaction times to 4–6 hours while improving yields to 85–90%. A comparative analysis of catalysts is provided below:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ (conc.) | 80 | 24 | 65 |
| BF₃·Et₂O | 60 | 6 | 88 |
| ZnCl₂ | 70 | 5 | 92 |
The choice of solvent also impacts regioselectivity. Ethanol promotes cyclization at the 4-position due to its polar protic nature, whereas aprotic solvents like dichloromethane favor competing pathways.
The crystallographic investigation of ethyl 4-ethoxy-1H-indole-2-carboxylate reveals distinct hydrogen-bonding patterns that are characteristic of indole-2-carboxylate derivatives [1] [2]. Based on comparative analysis with related indole-2-carboxylate structures, particularly ethyl 1H-indole-2-carboxylate, these compounds consistently exhibit formation of hydrogen-bonded dimers through nitrogen-hydrogen to oxygen interactions [2] [3].
The fundamental hydrogen-bonding motif observed in indole-2-carboxylate esters involves the indole nitrogen-hydrogen group acting as a donor to the carbonyl oxygen atom of the ester functionality [1] [2]. This interaction typically results in the formation of centrosymmetric ring motifs with characteristic geometric parameters [2] [3]. The nitrogen to oxygen separation distances in these hydrogen bonds generally range from 2.877 to 2.900 angstroms, with donor-hydrogen-acceptor angles approaching 158 degrees [2] [3].
The hydrogen-bonding network in ethyl 4-ethoxy-1H-indole-2-carboxylate is expected to follow similar patterns observed in related compounds, where molecules organize into hydrogen-bonded dimers [2] [3]. These dimeric units are characterized by centrosymmetric arrangements that utilize inversion symmetry elements within the crystal structure [1] [2]. The specific geometric parameters for the hydrogen bonds include donor-hydrogen distances of approximately 0.84 angstroms and hydrogen-acceptor distances near 2.08 angstroms [2].
Table 1: Comparative Hydrogen-Bonding Geometry in Indole-2-carboxylate Derivatives
| Parameter | Ethyl 1H-indole-2-carboxylate | Expected for Ethyl 4-ethoxy-1H-indole-2-carboxylate |
|---|---|---|
| Donor-Hydrogen Distance (Å) | 0.84 | 0.84-0.86 |
| Hydrogen-Acceptor Distance (Å) | 2.08 | 2.06-2.10 |
| Donor-Acceptor Distance (Å) | 2.877 | 2.85-2.90 |
| Donor-Hydrogen-Acceptor Angle (°) | 158 | 155-160 |
The 4-ethoxy substituent on the indole ring system is anticipated to influence the overall hydrogen-bonding network through steric and electronic effects [4] [5]. The ethoxy group may participate in weaker intermolecular interactions, potentially involving carbon-hydrogen to oxygen contacts that serve to reinforce the primary hydrogen-bonding motif [4] [5].
Crystallographic studies of indole-2-carboxylate derivatives consistently demonstrate nearly planar molecular conformations with minimal deviation from planarity [1] [2] [3]. The root mean square deviation for non-hydrogen atoms in ethyl 1H-indole-2-carboxylate is reported as 0.028 angstroms, indicating exceptional planarity of the molecular framework [2] [3].
The conformational characteristics of ethyl 4-ethoxy-1H-indole-2-carboxylate are expected to exhibit similar planarity, with the indole ring system maintaining coplanarity with the carboxylate ester group [4] [5]. The 4-ethoxy substituent introduces additional conformational flexibility through the ethyl chain, which may adopt various rotational conformations while maintaining the overall planar arrangement of the core indole-carboxylate framework [5] [6].
Table 2: Conformational Parameters in Indole-2-carboxylate Crystal Structures
| Structural Feature | Typical Range | Reference Compound |
|---|---|---|
| Root Mean Square Deviation (Å) | 0.028-0.035 | Ethyl 1H-indole-2-carboxylate |
| Indole Ring Planarity | <0.010 Å deviation | Various indole derivatives |
| Dihedral Angle (Indole-Ester) | 2-8° | Ethyl indole-2-carboxylates |
| Bond Angle Sum at Nitrogen | 359-360° | Indole nitrogen centers |
The crystal packing arrangement in ethyl 4-ethoxy-1H-indole-2-carboxylate is anticipated to follow the herringbone pattern characteristic of indole-2-carboxylate derivatives [1] [2] [3]. This packing motif involves the organization of hydrogen-bonded dimers into extended two-dimensional arrays with zigzag arrangements running along specific crystallographic directions [2] [3].
X-ray diffraction analysis reveals that indole-2-carboxylate compounds typically crystallize in monoclinic space groups, most commonly in the centrosymmetric space group P2₁/c [2] [7] [8]. The unit cell parameters for related compounds show characteristic dimensions with the b-axis typically being the longest, accommodating the extended molecular chains formed through hydrogen bonding [2] [3].
The molecular geometry within the crystal structure maintains specific bond lengths and angles that are consistent across the indole-2-carboxylate family [2] [9]. The carbon-nitrogen bond lengths in the indole ring system range from 1.368 to 1.374 angstroms, while the carbon-carbon bonds within the aromatic framework exhibit typical aromatic character with distances between 1.356 and 1.416 angstroms [2].
The 4-ethoxy substitution is expected to influence the crystal packing through additional van der Waals interactions and potential weak hydrogen-bonding contacts involving the ether oxygen atom [10] [5]. These secondary interactions may contribute to the overall stability of the crystal structure while maintaining the fundamental hydrogen-bonded dimer motif characteristic of the parent compound class [4] [5].
Sigmatropic rearrangements constitute one of the most significant mechanistic pathways in indole synthesis and functionalization. These pericyclic reactions involve the migration of sigma bonds within conjugated systems, leading to the formation of new carbon-carbon or carbon-heteroatom bonds while maintaining the overall electron count [1] [2] [3].
The Fischer indole synthesis represents the most well-characterized example of [4] [4] sigmatropic rearrangement in indole chemistry [3]. This mechanism involves the thermal rearrangement of aryl hydrazones under acidic conditions, proceeding through a concerted bond migration process. The reaction begins with the formation of an ene-hydrazine intermediate, which undergoes protonation followed by the crucial [4] [4] sigmatropic rearrangement [2] [3].
During this rearrangement, the nitrogen-nitrogen bond breaks simultaneously with the formation of a new carbon-carbon bond, resulting in the formation of a diimine intermediate. The process is characterized by a six-membered transition state that maintains orbital symmetry throughout the transformation [3]. The resulting diimine intermediate subsequently undergoes cyclization and ammonia elimination to yield the final indole product.
Recent advances in indole synthesis have demonstrated the utility of [5] [4] sigmatropic rearrangements, particularly in the formation of indoles from N-allylanilines [6]. This mechanism involves the oxidation of N-allylanilines using environmentally benign hydrogen peroxide, followed by a spontaneous [5] [4] Meisenheimer rearrangement to give N-allyloxyanilines [6].
The [5] [4] sigmatropic rearrangement proceeds through a stepwise mechanism involving the formation of an N-oxide intermediate. The subsequent treatment with ruthenium catalysts facilitates olefin isomerization to provide N-vinyloxyanilines, which undergo [4] [4] sigmatropic rearrangement to yield indoles with water as the only byproduct [6].
The dearomative Claisen rearrangement represents a specialized application of [4] [4] sigmatropic rearrangement in indole chemistry [7] [8]. This mechanism involves the thermal rearrangement of 3-indolyl alcohols to provide 2,2-disubstituted indolines through a concerted process that transfers chirality from the C3 position to the C2 position with high fidelity [7] [8].
The Meerwein-Eschenmoser-Claisen rearrangement of 3-indolyl alcohols proceeds through a chair-like transition state, where the C3-indolic alcohol chirality is reliably transferred to the newly formed stereogenic center. This transformation has been demonstrated to proceed in excellent yields and provides a robust method for constructing enantioenriched 2,2-disubstituted indolines [7] [8].
The mechanistic diversity of sigmatropic rearrangements in indole chemistry reflects the inherent reactivity of the indole nucleus and its ability to participate in various pericyclic processes. The electron-rich nature of the indole ring system facilitates these rearrangements by providing stabilization for the developing charge distribution during the transition state [1] [2].
Table 1: Sigmatropic Rearrangement Pathways in Indole Ring Formation
| Rearrangement Type | Substrate | Product | Mechanism | Reaction Conditions |
|---|---|---|---|---|
| [4] [4] Sigmatropic Rearrangement | Aryl hydrazones | Indoles | Concerted bond migration | Acidic conditions, heat |
| [5] [4] Sigmatropic Rearrangement | N-allylanilines | Indoles | Stepwise process | Ru catalyst, H2O2 |
| [9] [10] Sigmatropic Rearrangement | Phenylhydrazones | Indoles | Hydrogen migration | Thermal conditions |
| [4] [4] Claisen Rearrangement | 3-Indolyl alcohols | 2,2-Disubstituted indolines | Dearomative rearrangement | Thermal conditions |
| [5] [4] Meisenheimer Rearrangement | N-allylanilines | N-allyloxyanilines | Oxygen migration | H2O2 oxidation |
The regioselectivity and stereochemistry of these rearrangements are governed by the electronic properties of the indole substituents and the steric environment of the reaction center [11]. In the case of 3-allyl-3H-indoles, the preferred migration terminus is the 2-alkyl group when present, proceeding via the enamine tautomer of the 3H-indole [11].
Acid-catalyzed tautomerization represents a fundamental mechanism in indole chemistry that governs the equilibrium between different structural isomers. These dynamic processes are crucial for understanding the reactivity patterns of ethyl 4-ethoxy-1H-indole-2-carboxylate and related compounds, as they determine the predominant forms present under various reaction conditions.
The keto-enol tautomerization in indole-containing systems follows the general mechanism established for carbonyl compounds, with specific modifications due to the electron-rich nature of the indole nucleus [12] [13] [14]. In acid-catalyzed conditions, the process begins with protonation of the carbonyl oxygen atom to generate an intermediate cation that loses a proton from the α-carbon to yield the neutral enol form [12] [13] [14].
For indole-substituted β-diketones, the presence of the indole moiety significantly influences the tautomeric equilibrium. Research has demonstrated that indole substitution shifts the keto-enol equilibrium toward the keto form, as evidenced by nuclear magnetic resonance spectroscopy studies [15] [16] [17]. This effect is attributed to the electron-withdrawing influence of the indole system and the formation of stabilizing intramolecular hydrogen bonds [16] [18].
The acid-catalyzed tautomerization of indole derivatives proceeds through a stepwise mechanism involving protonation, deprotonation, and reprotonation steps [12] [13] [19]. The initial protonation occurs at the most basic site in the molecule, typically the carbonyl oxygen or the indole nitrogen, depending on the specific substrate and reaction conditions [20] [21].
In the case of indole-2-carboxylate derivatives, such as ethyl 4-ethoxy-1H-indole-2-carboxylate, the tautomerization process can involve multiple pathways. The ester carbonyl group can undergo protonation to facilitate enolate formation, while the indole nitrogen can participate in protonation-deprotonation equilibria that affect the overall electronic distribution in the molecule [20] [21].
The position of tautomeric equilibria in indole systems is strongly influenced by solvent polarity and pH conditions [15] [16] [18]. In polar aprotic solvents such as dimethyl sulfoxide, the keto form is generally favored, while in non-polar solvents such as chloroform, the enol form can predominate [18] [17].
The mechanism of tautomerization in indole-containing β-diketones involves the formation of a ylide ion intermediate through proton abstraction by the nitrogen atom of the thiadiazole ring [18]. This intermediate is stabilized by delocalization of the charge into the carbonyl group and the heterocyclic ring system. The subsequent formation of a zwitterion and the establishment of intramolecular hydrogen bonds leads to the formation of the stable enol tautomer [18].
Recent studies have explored the use of biomimetic catalysts for tautomerization reactions in indole systems [22] [23]. The mechanism of acid-catalyzed tautomerization using hypochlorous acid as a model for enzymatic conditions has been investigated computationally. The results indicate that the presence of explicit water molecules significantly reduces the activation barrier for tautomerization through the formation of hydrogen bond networks [22].
The computational studies reveal that the barrier reduction is primarily due to the increased nucleophilicity of the attacking water oxygen resulting from the hydrogen bond network. The optimal configuration involves two or three water molecules directly participating in proton transfer, with additional stabilization provided by waters forming hydrogen bonds with the proton transfer chain [22].
Table 2: Acid-Catalyzed Tautomerization Dynamics
| Tautomer Type | Substrate System | Acid Catalyst | Mechanism | Equilibrium Position |
|---|---|---|---|---|
| Keto-Enol Tautomerism | Carbonyl compounds | H3O+, HOCl | Protonation at carbonyl O | Keto form favored |
| Imine-Enamine Tautomerism | Phenacylquinolines | H3O+, Lewis acids | Protonation at N | Depends on pH |
| Indole NH Tautomerism | Indole derivatives | H3O+, HCl | Protonation at indole N | Depends on substituents |
| Oxindole Tautomerism | Oxindole imines | Lewis acids | Protonation at O | pH dependent |
| β-Diketone Tautomerism | Indole-containing β-diketones | Acetic acid | Protonation at carbonyl O | Keto form favored |
The kinetics of acid-catalyzed tautomerization in indole systems are governed by the relative stabilities of the protonated intermediates and the activation barriers for proton transfer [24] [25]. The process typically exhibits general acid catalysis, where the rate depends on the concentration and strength of the acid catalyst [24].
For ethyl 4-ethoxy-1H-indole-2-carboxylate, the tautomerization dynamics are influenced by the electron-donating ethoxy group at the 4-position and the electron-withdrawing ester group at the 2-position. These substituents create a unique electronic environment that affects both the thermodynamic stability of different tautomers and the kinetic pathways for their interconversion [9] [26].
The mechanistic investigations reveal that the 4-ethoxy substituent can participate in intramolecular hydrogen bonding with the indole nitrogen, potentially stabilizing certain tautomeric forms. The 2-carboxylate ester group provides an additional site for protonation and can influence the overall charge distribution in the molecule during tautomerization processes [9] [26].
Table 3: Physical and Chemical Properties of Ethyl 4-Ethoxy-1H-indole-2-carboxylate
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C13H15NO3 | Citation 1, 4 |
| Molecular Weight (g/mol) | 233.26 | Citation 1, 4 |
| CAS Number | 1156857-24-7 | Citation 1, 4 |
| Melting Point (°C) | Not specified | Not available |
| Boiling Point (°C) | Not specified | Not available |
| Solubility | Organic solvents | General knowledge |
| Stability | Stable under normal conditions | General knowledge |
| Reactivity | Electrophilic substitution at C3 | General knowledge |